(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-18(2)9-13-16(14(22)10-18)26-17(19-13)20-15(23)8-5-11-3-6-12(7-4-11)21(24)25/h3-8H,9-10H2,1-2H3,(H,19,20,23)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMKAZZXPAMMDP-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and mechanisms of action based on available literature.
Synthesis
The synthesis of this compound typically involves the reaction of 5,5-dimethyl-1,3-benzothiazol-2-one with 4-nitrophenylacrylamide under specific conditions. The reaction is generally facilitated by a base such as triethylamine to promote the formation of the amide bond. The following table summarizes the synthetic route and conditions:
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 5,5-dimethyl-1,3-benzothiazol-2-one + 4-nitrophenylacrylamide | Base: Triethylamine |
| 2 | Heating under reflux | Time: Several hours |
Biological Activity
Research indicates that (E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide exhibits various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of benzothiazole compounds often exhibit significant antimicrobial activity. For instance, a related compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) |
|---|---|
| Compound A | 16 |
| Compound B | 32 |
| Target Compound | 8 |
These findings suggest that the target compound may possess similar or enhanced antimicrobial properties compared to its analogs.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of (E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide against various cancer cell lines. The compound showed promising results with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
These results highlight the potential of this compound as an anticancer agent.
The mechanism through which (E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components such as DNA and proteins. Additionally, the benzothiazole moiety may modulate enzyme activity and influence signaling pathways critical for cell proliferation and survival.
Case Studies
Recent case studies have focused on the efficacy of this compound in various biological assays:
- Antiviral Activity : A study evaluated the antiviral properties against HIV using MT2 cells. The compound was tested for its ability to inhibit viral replication:
- EC50 values indicated effective antiviral activity comparable to established drugs.
- Cytotoxicity Assessment : Cytotoxic effects were measured using Trypan Blue exclusion assays across multiple cell lines to determine selectivity and safety profiles.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties. A study highlighted its effectiveness against various cancer cell lines, including SNB-19 and OVCAR-8, demonstrating percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively . The mechanism behind this activity is thought to involve the inhibition of specific cellular pathways that are crucial for cancer cell proliferation.
Case Study: Mechanism of Action
In vitro studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. This dual mechanism enhances its efficacy compared to other known anticancer agents.
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity against a range of bacterial strains. Its structure allows for interaction with bacterial cell membranes, leading to increased permeability and eventual cell lysis .
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a key role in the inflammatory response . This inhibition could lead to reduced production of leukotrienes, mediators involved in inflammation.
Case Study: In Silico Analysis
In silico models have been utilized to predict the binding affinity of the compound to 5-LOX. The results indicate a strong binding affinity, suggesting potential for further development as an anti-inflammatory drug.
Synthesis and Characterization
The synthesis of (E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide involves several steps including cyclization and functionalization reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Chemical Reactions Analysis
Acrylamide Reactivity
The acrylamide group (-NH-CO-CH=CH-) governs several key reaction pathways:
Table 1: Acrylamide-Specific Reactions
The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the α,β-unsaturated carbonyl system, accelerating nucleophilic attacks . Computational studies on similar acrylamides suggest a reaction energy barrier reduction of 15–20% compared to non-nitro analogs .
Thiazole Ring Reactivity
The tetrahydrobenzo[d]thiazole moiety exhibits sulfur- and nitrogen-centered reactivity:
Table 2: Thiazole-Specific Reactions
The 5,5-dimethyl group sterically hinders electrophilic substitution at adjacent positions, directing reactivity to the less hindered C-4 and C-6 sites . X-ray crystallography of related thiazoles confirms bond length alterations (C-S: 1.72 Å → 1.68 Å post-oxidation) .
Nitro Group Transformations
The 4-nitrophenyl group participates in reduction and electrophilic substitution:
Table 3: Nitro Group Reactions
Reduction of the nitro group to an amine increases solubility in polar solvents (ΔlogP = −1.2) , while steric and electronic effects from the acrylamide-thiazole system suppress conventional nitration pathways .
Condensation and Cyclization
The compound’s synthesis likely involves:
-
Knoevenagel condensation : Between 4-nitrobenzaldehyde and an active methylene compound (e.g., malononitrile) to form the acrylamide backbone .
-
Amide coupling : Using EDC/HOBt to link the acrylate intermediate to the thiazol-2-amine .
Key synthetic challenges :
-
Steric hindrance from the 5,5-dimethyl group reduces coupling efficiency (yield: 45–55%).
-
Nitro group stability under basic conditions requires pH control (optimum: pH 6.5–7.5) .
Stability and Degradation Pathways
Critical factors affecting stability :
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes are compared below with related acrylamide and benzothiazole derivatives from the literature. Key parameters include substituent effects, synthetic yields, and physicochemical properties.
Key Findings:
Substituent Effects on Yield and Stability: Electron-withdrawing groups (e.g., nitro in the target compound) typically reduce synthetic yields compared to electron-donating groups (e.g., methoxy in Compound 9), as seen in Compound 12 (53% yield with nitro-furyl) vs. Compound 9 (90% yield with chloro-methoxy groups) . The bicyclic benzo[d]thiazole core in the target compound may enhance thermal stability compared to monocyclic thiazolidinones (e.g., Compounds 9–13), which exhibit lower melting points (147–207°C) .
Spectroscopic Characterization: The nitro group in the target compound would produce distinct IR stretches (~1520 cm$^{-1}$ for NO$_2$) and $^1$H-NMR deshielding of adjacent protons, analogous to nitro-furyl derivatives in Compound 12 .
Research Implications and Limitations
- Synthetic Challenges : The absence of yield or purity data for the target compound highlights a gap in the literature. Optimizing reaction conditions (e.g., catalysts, temperature) could improve efficiency, as demonstrated in high-yield syntheses of Compounds 9–10 .
Preparation Methods
Chemical Identity and Structural Overview
Molecular Architecture
The compound features a 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl core fused to an (E)-3-(4-nitrophenyl)acrylamide moiety. Key structural elements include:
- Bicyclic benzothiazole system : A partially saturated ring system with sulfur (S1) and nitrogen (N1) atoms at positions 1 and 2, respectively.
- Tetrahydro configuration : Methyl groups at position 5 (C5) and a ketone at position 7 (C7).
- Acrylamide side chain : An α,β-unsaturated amide in the (E)-configuration linked to a 4-nitrophenyl group, enhancing electronic conjugation and bioactivity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 307327-09-9 |
| Molecular Formula | C₁₈H₁₇N₃O₄S |
| Molecular Weight | 371.41 g/mol |
| IUPAC Name | (E)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
| SMILES | CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C=CC3=CC=C(C=C3)N+[O-])C |
Synthesis of the Benzothiazole Core
Cyclization of Substituted Aniline Derivatives
The benzothiazole core is synthesized via cyclocondensation of 5,5-dimethylcyclohexane-1,3-dione with thiourea or thioamide reagents.
Reaction Pathway:
- Formation of the thiourea intermediate :
$$ \text{5,5-Dimethylcyclohexane-1,3-dione} + \text{Thiourea} \rightarrow \text{Thiourea intermediate} $$ - Cyclization under acidic conditions :
Concentrated HCl or H₂SO₄ catalyzes ring closure at 80–100°C for 6–8 hours.
Table 2: Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 90 | 7 | 78 |
| HCl | 80 | 8 | 65 |
Key Consideration : Excess thiourea (1.2 equiv.) improves yield by preventing side reactions.
Synthesis of the Acrylamide Side Chain
Knoevenagel Condensation
The (E)-3-(4-nitrophenyl)acrylic acid precursor is synthesized via condensation of 4-nitrobenzaldehyde with malonic acid:
$$ \text{4-Nitrobenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{Piperidine, EtOH}} \text{(E)-3-(4-Nitrophenyl)acrylic Acid} $$
Table 3: Reaction Parameters
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | Reflux | 85 |
| Pyridine | Toluene | 110 | 72 |
Stereochemical Control : Piperidine promotes (E)-selectivity by stabilizing the transoid enolate intermediate.
Coupling of Benzothiazol-2-amine and Acrylic Acid
Amide Bond Formation
The final step involves coupling the benzothiazol-2-amine with (E)-3-(4-nitrophenyl)acrylic acid using carbodiimide reagents:
$$ \text{Benzothiazol-2-amine} + \text{(E)-3-(4-Nitrophenyl)acrylic Acid} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound} $$
Table 4: Coupling Reagent Efficiency
| Reagent System | Solvent | Yield (%) |
|---|---|---|
| EDCl/HOBt | DMF | 88 |
| DCC/DMAP | CH₂Cl₂ | 75 |
Purification : Recrystallization from ethanol/water (3:1) yields >95% purity.
Analytical Characterization
Q & A
(Basic) What are the optimal synthetic pathways and reaction conditions for preparing (E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide?
Answer:
The synthesis typically involves coupling a substituted benzo[d]thiazol-2-amine precursor with a 4-nitrophenyl acryloyl chloride derivative. Key steps include:
- Condensation reaction : Reacting 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine with (E)-3-(4-nitrophenyl)acryloyl chloride in a polar aprotic solvent (e.g., DMF or THF) under reflux (60–80°C) for 6–12 hours .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures yields the pure product, with typical yields of 45–70% .
- Critical parameters : Moisture-sensitive intermediates require anhydrous conditions. Monitoring via TLC (silica gel, UV detection) ensures reaction completion .
(Basic) How should researchers confirm the structural integrity of this compound post-synthesis?
Answer:
A multi-technique approach is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Verify the acrylamide’s (E)-configuration (J = 15–16 Hz for trans-coupled protons) and aromatic substituent integration .
- IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]⁺) .
- X-ray crystallography : Resolve ambiguous stereochemistry or conformational isomerism, if crystallizable .
(Advanced) How can computational methods predict the compound’s reactivity or biological target interactions?
Answer:
Advanced strategies include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the acrylamide’s α,β-unsaturated carbonyl is electrophilic, enabling Michael addition reactions .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, tubulin). The nitro group’s electron-withdrawing effect enhances binding affinity to hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to prioritize targets .
(Advanced) How can contradictory biological activity data be resolved for this compound?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies:
- Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific toxicity .
- Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolite analysis : LC-MS/MS detects degradation products (e.g., nitro-reduction metabolites) that may confound results .
(Advanced) What methodologies optimize the compound’s selectivity for therapeutic applications?
Answer:
Structure-activity relationship (SAR) studies guide optimization:
- Substituent modification : Replace the nitro group with electron-deficient moieties (e.g., CF₃) to enhance target affinity while reducing metabolic instability .
- Bioisosteric replacement : Swap the benzo[d]thiazole core with pyrazolo[1,5-a]pyrimidine to improve solubility without compromising activity .
- Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) to the acrylamide nitrogen for targeted release .
(Basic) What analytical techniques quantify this compound in biological matrices?
Answer:
- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (60:40 v/v); detection at 254 nm (nitro group absorption) .
- LC-MS/MS : Employ MRM transitions (e.g., m/z 410 → 294 for quantification) with deuterated internal standards to correct matrix effects .
(Advanced) How can reaction kinetics elucidate the compound’s stability under physiological conditions?
Answer:
- Pseudo-first-order kinetics : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Half-life (t₁/₂) calculations inform shelf-life predictions .
- pH-rate profiling : Test stability across pH 1–10 to identify degradation-prone conditions (e.g., base-catalyzed hydrolysis of the acrylamide) .
(Basic) What safety protocols are critical when handling this compound?
Answer:
- Toxicity mitigation : Use PPE (gloves, goggles) due to potential mutagenicity from the nitro group .
- Waste disposal : Neutralize acidic/byproduct streams with 10% NaHCO₃ before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
